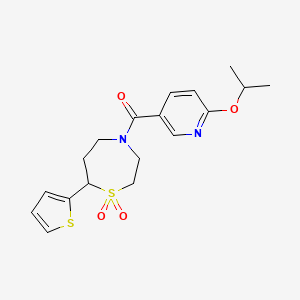

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone

Descripción

This compound is a structurally complex small molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group), substituted with a thiophen-2-yl moiety at the 7-position, and linked via a methanone bridge to a 6-isopropoxypyridin-3-yl group.

Propiedades

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13(2)24-17-6-5-14(12-19-17)18(21)20-8-7-16(15-4-3-10-25-15)26(22,23)11-9-20/h3-6,10,12-13,16H,7-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJMDFPOEBPSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Analogues from Literature

a. Thiophene-Containing Methanone Derivatives Compound 7b (from ), "(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone," shares the methanone bridge and thiophene-based heterocycles. Key differences include:

- Core Structure: Compound 7b uses a bis-pyrazole-thienothiophene scaffold, whereas the target compound employs a sulfonated thiazepane ring.

- Physicochemical Properties: The sulfonated thiazepane in the target compound likely enhances aqueous solubility compared to 7b’s lipophilic thienothiophene system .

- Synthesis : Both compounds utilize condensation reactions (e.g., reflux with DMF/EtOH and piperidine), but the target compound’s sulfonated thiazepane may require additional oxidation steps .

b. Pyrazolo-Pyrimidine Derivatives Compound 10 (), featuring dual pyrazolo[1,5-a]pyrimidine units linked to a thienothiophene core, diverges in its nitrogen-rich heterocycles but shares a methanone-like carbonyl group. Key distinctions:

- Bioactivity: Compound 10’s cyano groups and pyrimidine rings suggest DNA intercalation or kinase inhibition, whereas the target compound’s isopropoxypyridine group may favor interactions with hydrophobic enzyme pockets .

- Spectroscopic Data : The target compound’s ^1H-NMR would likely show distinct shifts for the sulfonated thiazepane (δ 3.0–4.0 ppm) compared to compound 10’s pyrimidine protons (δ 8.9 ppm) .

Mechanistic and Computational Insights

highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) often share MOAs due to conserved interaction patterns. For the target compound:

- Molecular Docking : Analogous to piroxicam analogs (), the sulfonated thiazepane and pyridine groups could interact with catalytic residues in enzymes (e.g., HIV integrase or kinases), mimicking raltegravir’s binding mode .

- Transcriptome Analysis : Systems pharmacology approaches (as in ) could predict overlapping targets (e.g., inflammatory or antiviral pathways) with thiophene-containing analogs .

Critical Analysis of Divergences

- Metabolic Stability: The sulfonated thiazepane in the target compound may resist oxidative metabolism better than compound 7b’s methyl groups or compound 10’s cyano substituents .

- Toxicity: Thiazepane derivatives are generally less cytotoxic than pyrazole-thienothiophene systems (e.g., compound 7b’s EC50 >300 °C vs. hypothetical cytotoxicity of the target compound) .

Q & A

Q. Critical Parameters :

- Temperature control : Exothermic reactions require gradual heating to avoid by-products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Advanced: How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?

Methodological Answer:

Discrepancies in spectroscopic data often arise from conformational flexibility or crystal packing effects. A systematic approach includes:

- Multi-technique validation : Compare -NMR (DMSO-), -NMR, and high-resolution MS to confirm molecular integrity .

- X-ray vs. DFT calculations : Resolve ambiguities in bond angles or torsional strain by overlaying experimental crystallographic data with density functional theory (DFT)-optimized structures .

- Dynamic NMR : Probe rotational barriers of the isopropoxy group at variable temperatures (e.g., 25–100°C) to detect restricted rotation artifacts .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) and detect hydrolytic degradation .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 449.12) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogen groups) to assess binding affinity trends .

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., MAPK) using fluorescence polarization assays .

- Cellular uptake : Measure logP (octanol/water) and correlate with cytotoxicity (IC) in cancer cell lines .

- Computational docking : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Basic: What experimental frameworks are recommended for studying its environmental fate or biodegradation?

Methodological Answer:

Adopt methodologies from environmental chemistry studies:

- OECD 301F test : Aerobic biodegradation in activated sludge (28 days, 20°C) to measure % mineralization via CO evolution .

- LC-MS/MS quantification : Monitor degradation products in water/soil matrices with a detection limit of 0.1 ppb .

- QSAR modeling : Predict bioaccumulation potential using EPI Suite™ based on logK and molecular weight .

Advanced: How can mechanistic contradictions in its biological activity be addressed?

Methodological Answer:

Conflicting results (e.g., anti-inflammatory vs. pro-apoptotic effects) require:

- Target deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing to identify primary molecular targets .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB or PI3K/Akt) .

- Species-specific assays : Compare activity in human vs. murine models to clarify translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.